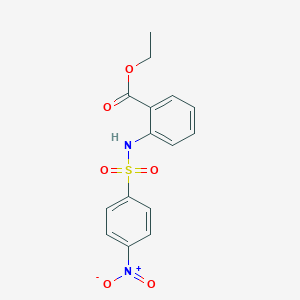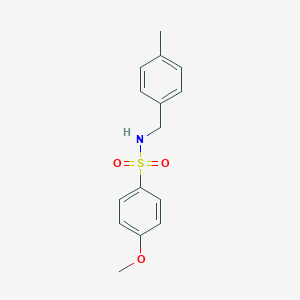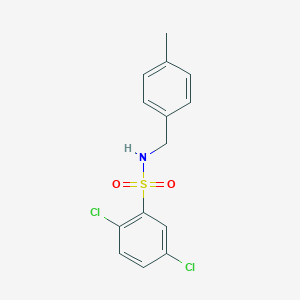![molecular formula C11H12ClN3 B405042 1-(2-chloroethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole CAS No. 118517-62-7](/img/structure/B405042.png)
1-(2-chloroethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole
概要
説明
1-(2-chloroethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloroethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole typically involves the reaction of 2-chloroethylamine with 2-aminobenzimidazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
化学反応の分析
Types of Reactions: 1-(2-chloroethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-chloroethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential anticancer properties. Benzimidazole derivatives are known to exhibit significant anticancer activity by targeting various cellular pathways.
Biology: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to naturally occurring nucleotides.
Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 1-(2-chloroethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole involves its interaction with specific molecular targets within the cell. The compound can bind to DNA and proteins, leading to the inhibition of essential cellular processes. In cancer cells, this can result in the disruption of cell division and induction of apoptosis. The exact molecular pathways involved may vary depending on the specific biological context and the type of cancer being targeted.
類似化合物との比較
1-(2-chloroethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole can be compared with other benzimidazole derivatives, such as:
2-(2-chloroethyl)-1H-benzimidazole: Similar in structure but with different substitution patterns, leading to variations in biological activity.
1-(2-chloroethyl)-2-methyl-1H-benzimidazole: The presence of a methyl group can alter the compound’s reactivity and biological properties.
1-(2-chloroethyl)-2-phenyl-1H-benzimidazole: The phenyl group can enhance the compound’s ability to interact with hydrophobic regions of proteins and DNA.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.
特性
IUPAC Name |
3-(2-chloroethyl)-1,2-dihydroimidazo[1,2-a]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c12-5-6-14-7-8-15-10-4-2-1-3-9(10)13-11(14)15/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXNQWVLLARLEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3N=C2N1CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-{[(4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B404963.png)





![Ethyl 2-[(mesitylsulfonyl)amino]benzoate](/img/structure/B404972.png)

![N'-[(4-fluorophenyl)sulfonyl]-4-nitrobenzohydrazide](/img/structure/B404977.png)
![Methyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B404979.png)


